4-Borono-3-bromobenZoic acid
Description
4-Borono-3-bromobenzoic acid (C₇H₅BBrO₃) is a halogen- and boronic acid-substituted benzoic acid derivative. Structurally, it features a boronic acid (-B(OH)₂) group at the para position (C4) and a bromine atom at the meta position (C3) relative to the carboxylic acid moiety. This combination of functional groups confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis. Boronic acids are widely used as intermediates in organic synthesis due to their ability to form stable covalent bonds with diols and transition metals, while bromine serves as a versatile leaving group or directing agent in electrophilic substitutions.
Properties
Molecular Formula |
C7H6BBrO4 |
|---|---|
Molecular Weight |
244.84 g/mol |
IUPAC Name |
4-borono-3-bromobenzoic acid |
InChI |
InChI=1S/C7H6BBrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
HHRRADHJKXVAGX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzoic acid derivative with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4-borono-3-bromobenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or ethanol and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-bromobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding benzoic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: 3-bromobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Borono-3-bromobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-borono-3-bromobenzoic acid primarily involves its reactivity in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, leading to the formation of a new carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Boronic Acid Derivatives
- 4-Borono-3-bromobenzoic acid vs. 3-Borono-4-methylbenzoic acid: The bromine atom in the former enhances electrophilic substitution reactivity compared to the methyl group in the latter. Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group . The boronic acid group in both compounds enables Suzuki couplings, but steric hindrance from bromine (vs. methyl) may influence reaction efficiency .
- 4-Borono-3-bromobenzoic acid vs. 4-(Ethoxycarbonyl)phenylboronic acid: The ethoxycarbonyl group in the latter improves solubility in organic solvents, whereas the bromine substituent in the former may enhance halogen-bonding interactions in crystal engineering .
Halogen-Substituted Benzoic Acids
- 4-Bromobenzoic acid: Lacks the boronic acid group, making it unsuitable for cross-coupling reactions but more stable under aqueous conditions. Classified as non-hazardous .
- 4-Bromo-3-fluorobenzoic acid :
- 4-Bromo-3-chlorobenzoic acid :
- Chlorine’s larger atomic radius compared to bromine may alter crystal packing and solubility .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Borono-3-bromobenzoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
- Ventilation : Use fume hoods to minimize inhalation exposure. If inhaled, move to fresh air and seek medical attention if respiratory distress occurs .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥10 minutes and consult a physician .
- Storage : Store in a cool, dry place away from oxidizers and strong acids/bases to prevent reactive hazards .
Q. What synthetic routes are effective for preparing 4-Borono-3-bromobenzoic acid, and how can reaction yields be optimized?
- Methodological Answer :
- Halogenation-Amination Pathways : Start with brominated benzoic acid precursors (e.g., 3-bromo-4-methylbenzoic acid) and introduce boronyl groups via Suzuki-Miyaura coupling or electrophilic borylation. Typical yields range from 69% to 85% depending on catalysts (e.g., Pd(PPh₃)₄) .
- Optimization Strategies : Use inert atmospheres (N₂/Ar) to prevent boronic acid degradation. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of 4-Borono-3-bromobenzoic acid?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm boronic acid and bromine substitution patterns. Look for characteristic peaks: boronic acid B-OH (~δ 7-9 ppm in DMSO-d₆) and aromatic protons (δ 7.5-8.5 ppm) .
- FT-IR : Identify B-O (1340–1310 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) stretches .
- Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of 4-Borono-3-bromobenzoic acid across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies. Control variables like solvent grade (HPLC vs. technical grade) and drying methods (vacuum oven vs. desiccator) .
- Advanced Characterization : Perform DSC (Differential Scanning Calorimetry) to determine precise melting points. Use dynamic light scattering (DLS) to assess crystallinity impacts on solubility .
- Data Cross-Validation : Compare results with computational models (e.g., COSMO-RS for solubility predictions) .
Q. What methodologies are recommended for evaluating the ecological impact of 4-Borono-3-bromobenzoic acid during disposal?
- Methodological Answer :
- Acute Toxicity Assays : Conduct Daphnia magna 48-hour immobilization tests or algal growth inhibition studies (OECD 201/202 guidelines) to assess aquatic toxicity .
- Biodegradability : Use OECD 301F (manometric respirometry) to measure mineralization rates. Low biodegradability (<20% in 28 days) indicates persistence, requiring incineration or specialized waste treatment .
- Soil Adsorption Studies : Perform batch tests (OECD 106) to determine Kd (distribution coefficient) and assess groundwater contamination risks .
Q. How can the bioactivity of 4-Borono-3-bromobenzoic acid be systematically explored for pharmacological applications?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). IC50 values <1 μM suggest high potency .
- Receptor Binding : Radioligand displacement assays (e.g., for dopamine receptors) with [³H]-spiperone to measure Ki values .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl esters, fluorinated analogs) and correlate substituent effects with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
